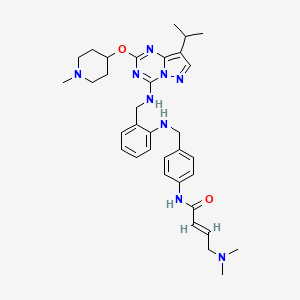
Cdk7-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk7-IN-5 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Overexpression of CDK7 has been linked to various cancers, making it an attractive target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically includes the formation of a pyrazolo[1,5-a]-1,3,5-triazine core structure, followed by macrocyclization to achieve the desired selectivity profile .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes scaling up the reaction conditions, optimizing yields, and ensuring the purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk7-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Cdk7-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.
Biology: Helps in understanding the biological functions of CDK7 and its role in cell cycle regulation and transcription.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress CDK7.
Industry: Used in the development of new drugs targeting CDK7 and related pathways.
Wirkmechanismus
Cdk7-IN-5 exerts its effects by inhibiting the kinase activity of CDK7. CDK7, in complex with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates other CDKs involved in cell cycle progression. By inhibiting CDK7, this compound disrupts the phosphorylation of these CDKs, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CT7001: Another CDK7 inhibitor with a pyrazolopyrimidine core structure.
SY-1365: A selective CDK7 inhibitor with potent anti-cancer activity.
SY-5609: A CDK7 inhibitor currently in clinical trials for cancer therapy.
Uniqueness
Cdk7-IN-5 is unique due to its high selectivity for CDK7 over other CDKs, achieved through the macrocyclization of its core structure. This selectivity reduces off-target effects and enhances its therapeutic potential .
Eigenschaften
Molekularformel |
C34H45N9O2 |
|---|---|
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
(E)-4-(dimethylamino)-N-[4-[[2-[[[2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]anilino]methyl]phenyl]but-2-enamide |
InChI |
InChI=1S/C34H45N9O2/c1-24(2)29-23-37-43-32(29)39-34(45-28-16-19-42(5)20-17-28)40-33(43)36-22-26-9-6-7-10-30(26)35-21-25-12-14-27(15-13-25)38-31(44)11-8-18-41(3)4/h6-15,23-24,28,35H,16-22H2,1-5H3,(H,38,44)(H,36,39,40)/b11-8+ |
InChI-Schlüssel |
POECXUHOCANBJS-DHZHZOJOSA-N |
Isomerische SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3NCC4=CC=C(C=C4)NC(=O)/C=C/CN(C)C)OC5CCN(CC5)C |
Kanonische SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3NCC4=CC=C(C=C4)NC(=O)C=CCN(C)C)OC5CCN(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


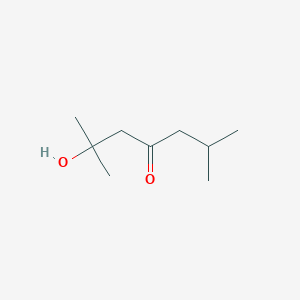
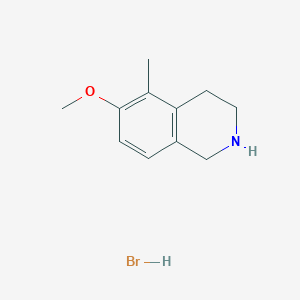
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
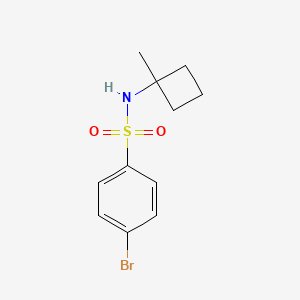
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)

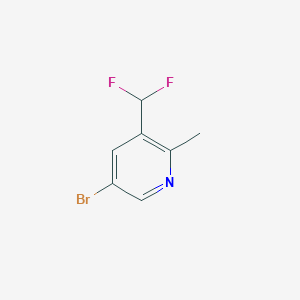
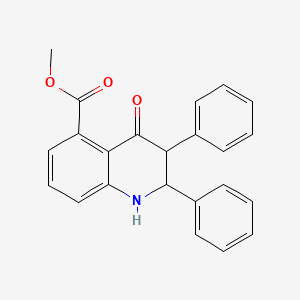



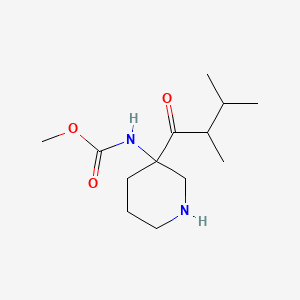
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)

